(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile
Description
Properties
CAS No. |
31352-57-5 |
|---|---|
Molecular Formula |
C13H10N2S |
Molecular Weight |
226.30 g/mol |
IUPAC Name |
2-(8-methyl-2,3-dihydrothiochromen-4-ylidene)propanedinitrile |
InChI |
InChI=1S/C13H10N2S/c1-9-3-2-4-12-11(10(7-14)8-15)5-6-16-13(9)12/h2-4H,5-6H2,1H3 |
InChI Key |
HGUOSZBUGKAIEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(C#N)C#N)CCS2 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of thiochromene derivatives typically involves the formation of the thiochromene ring via cyclization reactions that incorporate sulfur into a benzopyran-like structure. The dinitrile group is commonly introduced through condensation reactions involving malononitrile or related nitrile-containing reagents.
Multicomponent Reactions Involving Malononitrile
One of the most efficient routes for synthesizing 4H-thiochromene derivatives bearing dinitrile groups is through multicomponent reactions (MCRs) involving:
- Aromatic aldehydes or ketones,
- Malononitrile (propanedinitrile),
- Sulfur-containing nucleophiles or precursors.
These MCRs proceed under mild conditions, often catalyzed by bases such as imidazole, DABCO, or organic catalysts, in solvents like ethanol, water, or their mixtures. The reaction typically affords 2-amino-4H-thiochromene-3-carbonitrile derivatives, which can be further functionalized to yield the target compound.
Specific Method: Base-Catalyzed Knoevenagel Condensation Followed by Cyclization
A representative method involves:
Knoevenagel condensation of 8-methyl-2,3-dihydro-4H-thiochromen-4-one with malononitrile in the presence of a base (e.g., piperidine, triethylamine) to form the corresponding 4-ylidenepropanedinitrile intermediate.
Cyclization occurs concomitantly or in a subsequent step, yielding the this compound with the exocyclic double bond at the 4-position.
This approach is favored for its simplicity, good yields, and the ability to introduce various substituents on the thiochromene ring by varying the starting aldehyde or ketone.
Catalytic Approaches and Optimized Conditions
Recent advances include:
Use of copper(I) iodide (CuI) catalysis with ligands such as D-glucosamine or chiral phosphine ligands in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~120 °C) to facilitate cyclization and substitution reactions on thiochromene derivatives.
Optimization of molar ratios of catalyst, base (e.g., potassium carbonate), and reaction time (typically 12 hours) has been reported to improve yields and stereoselectivity in related thiochromene synthesis.
Alternative Synthetic Routes
Hetero-Diels-Alder Reactions: Intermolecular cycloaddition reactions of sulfur-containing dienophiles with vinyl ethers or alkynes can construct the thiochromene ring system, followed by functionalization to introduce the dinitrile group.
Cascade Annulation Reactions: Employing chalcone epoxides and pyrazolones under basic conditions can yield dihydrothiochromene derivatives with nitrile substituents, offering a diastereoselective pathway.
Summary of Preparation Methods
Research Findings and Analysis
The multicomponent reaction approach is widely favored for synthesizing 4H-thiochromene derivatives with dinitrile groups due to its operational simplicity and environmental friendliness (use of aqueous or alcoholic solvents).
Catalyst choice and reaction conditions significantly influence the yield and stereochemistry of the product. Copper catalysis with appropriate ligands enhances reaction efficiency and selectivity.
Base-catalyzed Knoevenagel condensation remains a classical and reliable method to install the propanedinitrile moiety on the thiochromene scaffold.
Cycloaddition and cascade reactions provide alternative synthetic routes that may offer access to structurally diverse analogs, though sometimes requiring harsher conditions or more complex starting materials.
The presence of the methyl substituent at position 8 on the thiochromene ring can affect the reactivity and selectivity, necessitating optimization of conditions for this specific derivative.
Chemical Reactions Analysis
(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding thiochroman derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
(8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of (8-Methyl-2,3-dihydro-4h-thiochromen-4-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but studies suggest that it may modulate inflammatory responses and affect cell migration .
Comparison with Similar Compounds
Comparison with Similar Propanedinitrile Derivatives
The compound belongs to the class of methylenepropanedinitriles, which share a common dicyanovinyl (-C(CN)₂) backbone. Below is a comparative analysis with structurally related compounds:
Table 1: Structural and Functional Comparison
Key Differences
Electronic Effects :
- The thiochromen system in the target compound introduces sulfur’s electron-donating character, which may modulate the electron-deficient nature of the dinitrile group compared to purely aromatic systems like chlorophenyl or methoxyphenyl analogs .
- Chlorine substituents (e.g., in [Chloro(phenyl)methylidene]propanedinitrile) enhance electrophilicity, making such compounds potent electrophiles for nucleophilic additions .
Steric and Solubility Profiles :
- The fused thiochromen ring likely increases steric hindrance, reducing reactivity in bulkier reactions compared to planar benzylidenepropanedinitriles.
- Methoxy-substituted derivatives exhibit higher solubility in organic solvents (e.g., DMSO, acetone) due to polar interactions, whereas chloro-substituted analogs are more lipophilic .
Applications :
- Chlorinated derivatives are widely used in riot control agents (e.g., CS gas) due to their volatility and irritant properties .
- Methoxy-substituted analogs serve as intermediates in pharmaceuticals, leveraging their solubility and reactivity in SNAr (nucleophilic aromatic substitution) reactions .
- The target compound’s thiacyclic structure may favor applications in optoelectronics or as a ligand in transition-metal catalysis, though further studies are needed.
Research Findings and Implications
- Synthetic Utility: Propanedinitrile derivatives are prized for their ability to act as Michael acceptors or dienophiles in cycloaddition reactions. The thiochromen variant’s rigid framework could enable stereoselective synthesis of polycyclic compounds .
Notes on Evidence Limitations
- Direct data on this compound are absent in the provided sources; comparisons are extrapolated from benzylidenepropanedinitrile analogs.
- Structural predictions assume similarity in reactivity to sulfur-containing heterocycles like thiochromenes, which are known for their redox activity and π-conjugation .
Biological Activity
(8-Methyl-2,3-dihydro-4H-thiochromen-4-ylidene)propanedinitrile, with the CAS number 31352-57-5, is a compound of interest due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
- Molecular Formula : C13H10N2S
- Molecular Weight : 226.29 g/mol
Biological Activity Overview
The biological activities of this compound are linked to its structural analogs and derivatives, particularly those related to thiochromen compounds. Research indicates that these compounds exhibit various pharmacological effects, including anti-parasitic and cytotoxic activities.
- Trypanothione Reductase Inhibition : Studies have shown that derivatives of thiochromen can act as allosteric inhibitors of trypanothione reductase (TR), an enzyme crucial for the survival of certain parasites. This inhibition leads to increased reactive oxygen species (ROS) levels, disrupting the metabolic pathways essential for parasite survival .
- Cytotoxicity : The cytotoxic effects of this compound have been evaluated against various cell lines. The compound demonstrated significant cytotoxicity against human monocytes (U-937), with IC50 values indicating effective cell viability reduction at concentrations below 10 μM .
Study 1: Anti-Parasitic Activity
In a controlled study assessing the anti-leishmanial activity of thiochromen derivatives, this compound showed promising results against Leishmania panamensis. The compound was tested on intracellular amastigotes within human cells, revealing a notable decrease in parasite viability compared to controls treated with standard drugs like amphotericin B .
Study 2: Cytotoxicity Assessment
A cytotoxicity assay was performed using the MTT method on U-937 cells exposed to varying concentrations of the compound. The results indicated a dose-dependent reduction in cell viability, confirming the compound's potential as an anti-cancer agent. The data are summarized in Table 1.
| Concentration (μg/mL) | Cell Viability (%) |
|---|---|
| 200 | 25 |
| 50 | 60 |
| 12.5 | 80 |
| 3.125 | 95 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
